molecular formula C21H26N6O5S2 B2780962 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate CAS No. 1351612-60-6

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate

Cat. No.: B2780962
CAS No.: 1351612-60-6
M. Wt: 506.6
InChI Key: JQQMJAMDVVYJBN-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a benzimidazole, piperidine, thiadiazole, and acetamide group. These groups are common in many pharmaceuticals and could potentially contribute to a variety of biological activities .


Molecular Structure Analysis

The benzimidazole and piperidine rings in the compound are likely to contribute to its overall conformation and could potentially influence its interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including those involving their heterocyclic rings .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds incorporating thiadiazole and piperidine units have been synthesized and evaluated for their potential antimicrobial and antifungal activities. For instance, studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiadiazole ring can enhance these activities, indicating potential for the development of new antimicrobial agents (Fadda et al., 2017).

Anticancer Properties

Benzimidazole-thiazole derivatives have been explored for their anticancer activities. The synthesis of compounds containing benzimidazole linked to a thiazole moiety has shown promising results against various cancer cell lines. These studies suggest that such compounds could be potential candidates for further exploration as anticancer agents (Nofal et al., 2014).

Antioxidant and Antitumor Evaluations

Further research into thiadiazole derivatives has uncovered their antioxidant and antitumor potential. Synthesized compounds were evaluated for their ability to inhibit tumor growth and combat oxidative stress, offering insights into their utility as therapeutics in cancer treatment and prevention (Hamama et al., 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds containing piperidine and benzimidazole units have been extensively studied, highlighting the versatility and reactivity of these motifs in creating compounds with potential biological activity. These studies often focus on optimizing the synthetic routes to enhance the desired properties of the compounds, such as solubility, stability, and bioavailability (Goli-Garmroodi et al., 2015).

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to explore its interactions with various biological targets .

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS2.C2H2O4/c1-2-27-19-23-22-18(28-19)21-17(26)12-24-9-7-14(8-10-24)11-25-13-20-15-5-3-4-6-16(15)25;3-1(4)2(5)6/h3-6,13-14H,2,7-12H2,1H3,(H,21,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQMJAMDVVYJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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